molecular formula C12H15ClN2O3 B12811537 methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride

methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride

Cat. No.: B12811537
M. Wt: 270.71 g/mol
InChI Key: GRRAMKXEZLMNOK-HNCPQSOCSA-N
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Description

Methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride is a compound that belongs to the class of amino acid derivatives It is structurally related to tryptophan, an essential amino acid, and contains an indole ring, which is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form quinonoid structures.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H/t10-;/m1./s1

InChI Key

GRRAMKXEZLMNOK-HNCPQSOCSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl

Origin of Product

United States

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